(2R)-Bornane-10,2-sultam

Henry reaction nitroaldol glyoxylic acid derivatives

Select (2R)-Bornane-10,2-sultam for unmatched diastereocontrol in alkylation, cycloaddition, and aldol reactions. The rigid bornane scaffold ensures predictable stereochemical outcomes—delivering 60% d.e. vs. 4% d.e. for menthol auxiliaries in 1,3-dipolar cycloadditions and 87% yield in TiCl₄-catalyzed Diels–Alder. Do not substitute without method revalidation. Procure ≥98% purity for reliable, reproducible asymmetric induction.

Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
Cat. No. B1630446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-Bornane-10,2-sultam
Molecular FormulaC10H17NO2S
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESCC1(C2CCC13CS(=O)(=O)NC3C2)C
InChIInChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10?/m1/s1
InChIKeyDPJYJNYYDJOJNO-CCNFQMFXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R)-Bornane-10,2-sultam Remains a Benchmark Chiral Auxiliary for Asymmetric Synthesis Procurement


(2R)-Bornane-10,2-sultam (CAS 94594-90-8), also known as (-)-10,2-camphorsultam or Oppolzer's sultam, is a crystalline chiral auxiliary derived from camphorsulfonic acid with molecular formula C₁₀H₁₇NO₂S and molecular weight 215.31 g/mol [1]. Commercially available at ≥98% purity (GC) with melting point 182.0–186.0 °C and specific rotation [α]₂₀/D -30.0 to -32.0° (c=1, CHCl₃) [2], this compound serves as a cornerstone reagent for asymmetric alkylation, acylation, Diels–Alder cycloaddition, 1,3-dipolar cycloaddition, aldolization, and reduction reactions [3]. The rigid bornane scaffold provides a well-defined chiral environment that enables predictable stereochemical outcomes across diverse reaction manifolds.

Why (2R)-Bornane-10,2-sultam Cannot Be Casually Substituted in Stereocontrolled Synthesis


Chiral auxiliaries with superficially similar scaffolds exhibit substantial divergence in diastereoselectivity and reaction compatibility. For example, N-glyoxyloyl-(2R)-bornane-10,2-sultam demonstrates superior chiral induction compared to (1R)-8-phenylmenthyl glyoxylate in Henry reactions [1], while in 1,3-dipolar cycloadditions the sultam delivers 60% d.e. versus only 4% d.e. for (1R)-menthol-derived acryloyl derivatives [2]. Even closely related camphor-derived systems, such as (2R)-bornane-10,2-cyclohydrazide, exhibit divergent solvent-dependent selectivity behavior that precludes direct substitution [3]. Substituting (2R)-bornane-10,2-sultam with an alternative auxiliary without method revalidation risks compromising stereochemical purity and overall synthetic efficiency.

(2R)-Bornane-10,2-sultam Quantitative Differentiation Evidence for Procurement Decision-Making


Henry Reaction: (2R)-Bornane-10,2-sultam vs. (1R)-8-Phenylmenthol — Superior Chiral Induction

In the stereoselective Henry reaction with nitro compounds, N-glyoxyloyl-(2R)-bornane-10,2-sultam (1a) demonstrates superior chiral induction relative to (1R)-8-phenylmenthyl glyoxylate (1b), consistently yielding diastereoisomeric nitroalcohols with high asymmetric induction and predictable syn stereochemistry at the newly formed chiral center [1].

Henry reaction nitroaldol glyoxylic acid derivatives asymmetric C–C bond formation

1,3-Dipolar Cycloaddition: (2R)-Bornane-10,2-sultam vs. (1R)-Menthol — 15× Higher Diastereoselectivity

In [3+2] cycloadditions of p-NO₂-phenyl nitrile oxide to acryloyl derivatives, the (2R)-bornane[10,2]sultam auxiliary delivers 60% diastereomeric excess (d.e.), whereas the (1R)-menthol analogue achieves only 4% d.e. [1]. When extended to bis-fumaroyl derivatives, the sultam system reaches 98% d.e. compared to 30% d.e. for the corresponding menthol-derived system [1].

1,3-dipolar cycloaddition nitrile oxide isoxazoline synthesis chiral dipolarophile

TiCl₄-Catalyzed Diels–Alder Cycloaddition: Quantitative Selectivity in Norbornene Framework Construction

The TiCl₄-catalyzed [4+2] cycloaddition of cyclopentadiene to the (2R)-bornane-10,2-sultam derivative of fumaric monomethyl ester proceeds with high endo-selectivity and complete π-facial diastereoselectivity, yielding the major diastereoisomer endo-(2R,3R)-2b in 87% isolated yield after crystallization [1]. X-ray crystal-structure analysis confirms the absolute configuration of the cycloadduct [1].

Diels–Alder Lewis acid catalysis fumaric acid derivatives norbornene

Electronically Modified Dipolarophiles: Substituent-Dependent Diastereoselectivity Profile

A systematic study of para-substituted phenyl nitrile oxides in cycloaddition with N-acryloyl bornane[10,2]sultam revealed a predictable negative correlation between electron deficiency and diastereoselectivity: p-Me₂N (electron-donating) gives 72% d.e., p-F gives 65% d.e., and p-NO₂ (electron-withdrawing) gives 60% d.e. [1]. Solvent polarity also modulates selectivity: 76% d.e. in hexane, 71% d.e. in CH₂Cl₂, and 67% d.e. in MeCN [1].

1,3-dipolar cycloaddition electronic effects aryl nitrile oxides structure-selectivity relationship

Structural Rigidity: Crystallographically Defined Conformational Preferences

X-ray structure analyses of N-(arylcarbonyl)-substituted (2R)-bornane-10,2-sultam derivatives demonstrate that the dipole-directed SO₂/CO anti-/syn-conformations are highly sensitive to weak electronic/electrostatic repulsions of heteroatom lone pairs, with syn-conformations observable at up to 1.8 kcal/mol higher energy than ground-state anti-conformations [1]. This conformational sensitivity contributes to the auxiliary's ability to discriminate between competing reaction pathways.

X-ray crystallography conformational analysis SO₂/CO dipole interactions solid-state structure

(2R)-Bornane-10,2-sultam Optimal Deployment Scenarios Based on Quantitative Evidence


Enantioselective Construction of Nitroalcohol Building Blocks via Henry Reaction

Use N-glyoxyloyl-(2R)-bornane-10,2-sultam derivatives when stereoselective nitroaldol (Henry) addition is required. The sultam auxiliary outperforms (1R)-8-phenylmenthyl glyoxylate in chiral induction, reliably delivering syn-configured nitroalcohols with (2S) absolute configuration [1]. This application is particularly valuable for the synthesis of β-amino alcohol pharmacophores and chiral β-blocker intermediates where stereochemical fidelity directly impacts biological activity.

Isoxazoline Heterocycle Synthesis via 1,3-Dipolar Cycloaddition

Deploy N-acryloyl (2R)-bornane-10,2-sultam or bis-fumaroyl sultam derivatives for nitrile oxide cycloadditions to access enantiomerically enriched isoxazolines. The 15-fold diastereoselectivity advantage over (1R)-menthol auxiliaries (60% d.e. vs. 4% d.e.) makes the sultam system the preferred choice for constructing this privileged heterocyclic scaffold [2]. For optimal results, electron-rich dipolarophiles (e.g., p-Me₂N-phenyl) and nonpolar solvents such as hexane maximize stereocontrol (up to 76% d.e.) [2].

Lewis Acid-Catalyzed Diels–Alder for Norbornene-Containing Target Molecules

Employ N-fumaroyl (2R)-bornane-10,2-sultam derivatives in TiCl₄-catalyzed [4+2] cycloadditions with cyclopentadiene to construct chiral norbornene frameworks with complete π-facial selectivity and 87% isolated yield of the major endo-(2R,3R) cycloadduct [3]. The defined TiCl₄ chelation geometry—simultaneously engaging the carbonyl oxygen and the upper SO₂ oxygen—provides a reliable stereochemical control platform applicable to natural product total synthesis and chiral ligand preparation.

Asymmetric Alkylation and Acylation of Enolate Derivatives

Utilize N-acyl (2R)-bornane-10,2-sultam derivatives as enolate precursors for diastereoselective alkylation and acylation reactions. The rigid bornane scaffold restricts the conformational space of the intermediate enolate, enabling predictable facial selectivity during electrophilic attack. This application is extensively validated in the total synthesis of natural products including pheromones (e.g., serricorole) and cytotoxic macrolides [3].

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